6-bromo-5-methyl-1H-indole-2,3-dione
Overview
Description
6-Bromo-5-methyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C9H6BrNO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
6-Bromo-5-methyl-1H-indole-2,3-dione is a derivative of indole. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .
Biochemical Pathways
. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the indole derivative and the biomolecules it interacts with .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-1H-indole-2,3-dione typically involves the bromination of 5-methyl-1H-indole-2,3-dione. One common method is the reaction of 5-methyl-1H-indole-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination reaction is carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted indole derivatives .
Scientific Research Applications
6-Bromo-5-methyl-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Another brominated indole derivative with similar chemical properties.
6-Bromo-1H-indole-2,3-dione: A closely related compound with a similar structure but different substitution pattern.
5-Fluoroisatin: A fluorinated derivative with distinct biological activities.
Uniqueness
6-Bromo-5-methyl-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-5-methyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZFCBOXZKQQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306325-13-3 | |
Record name | 6-Bromo-5-methyl-1H-indole-2,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306325133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromo-5-methyl-1H-indole-2,3-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL49USS46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are SK channels, and why are they important drug targets?
A1: Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that play crucial roles in regulating neuronal excitability. [, ] These channels are activated by intracellular calcium ions and allow potassium ions to flow out of the cell, leading to hyperpolarization and a decrease in neuronal firing. Because of their role in regulating neuronal activity, SK channels are implicated in various neurological and psychiatric disorders, making them potential targets for therapeutic intervention.
Q2: What can you tell me about the research being done on 6-bromo-5-methyl-1H-indole-2,3-dione in these papers?
A2: While the titles of both papers mention "Structural insights into the potency of SK channel positive modulators," the lack of abstracts makes it impossible to ascertain if this compound is specifically mentioned or studied. The research likely explores how positive modulators, which are a class of molecules that enhance SK channel activity, interact with these channels at a molecular level. This information could be valuable for designing more potent and selective drugs targeting SK channels.
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